
Naphthalene-2-sulfonic acid hydrate
Overview
Description
Naphthalene-2-sulfonic acid hydrate (CAS: 76530-12-6) is a sulfonated aromatic compound with the molecular formula C₁₀H₈O₃S·xH₂O and a molecular weight of 208.23 g/mol (anhydrous) . It is a white to off-white crystalline powder, highly soluble in water, and commonly used as an intermediate in organic synthesis, surfactants, and industrial additives . The sulfonic acid group (-SO₃H) at the 2-position of the naphthalene ring confers acidity and hydrophilicity, making it valuable in applications such as dye synthesis, dispersants, and catalysis .
Preparation Methods
Sulfonation of Naphthalene
The primary step in preparing naphthalene-2-sulfonic acid hydrate is the sulfonation of naphthalene using concentrated sulfuric acid. The process is typically conducted as follows:
- Reactants: Naphthalene and concentrated sulfuric acid (usually 96–98%).
- Conditions: The sulfonation is performed by heating molten naphthalene with sulfuric acid at temperatures ranging from 160 to 166 °C for approximately 2 hours.
- Reaction: Naphthalene reacts with sulfuric acid to form a mixture of sulfonic acids, predominantly naphthalene-2-sulfonic acid, but also including α-naphthalenesulfonic acid as a by-product.
This step is crucial as the sulfonation introduces the sulfonic acid group at the 2-position of the naphthalene ring, but the reaction also generates positional isomers that require further processing.
Hydrolytic Cleavage and Removal of By-products
During sulfonation, α-naphthalenesulfonic acid (1-sulfonic acid) is formed as an unstable by-product. To improve yield and purity:
- The reaction mixture is heated to 140–150 °C to hydrolyze the α-naphthalenesulfonic acid, which removes the sulfonic acid group, regenerating naphthalene and sulfuric acid.
- The regenerated naphthalene is then removed by steam distillation or blowing with steam.
- A small amount of sodium hydroxide solution is added during hydrolysis to neutralize excess sulfuric acid and facilitate the formation of the sodium salt of β-naphthalenesulfonic acid (naphthalene-2-sulfonic acid sodium salt).
- The sodium salt crystallizes upon cooling and can be isolated by filtration or centrifugation.
Isomerization and Concentration Process
To increase the content of naphthalene-2-sulfonic acid and convert other sulfonic acid isomers, a thermal isomerization step is employed:
- The sulfonic acid mixture solution, containing water, sulfuric acid, and various sulfonic acid isomers, is first concentrated under vacuum.
- Vacuum Concentration: Performed at 25–100 mbar (preferably 30–80 mbar) and temperatures below 100 °C (typically 70–90 °C) until the water content drops below 15% by weight (preferably 2–10%).
- Thermal Treatment: The concentrated solution is then heated under normal or reduced pressure at 150–200 °C (preferably 170–190 °C).
- This heating induces isomerization of the sulfonic acid isomers, converting α-monosulfonic acid and di- and tri-sulfonic acids into naphthalene-2-sulfonic acid as an intermediate.
- The process is stopped when the naphthalene-2-sulfonic acid content reaches approximately 45% by weight of the total naphthalene sulfonic acids in solution.
Isolation and Purification
After isomerization:
- The solution is neutralized with 33% sodium hydroxide solution.
- Upon cooling, naphthalene-2-sulfonic acid precipitates and can be separated by filtration or centrifugation.
- Further purification steps may include washing with saturated saline and water to remove impurities.
- The final product is obtained as the sodium salt or converted to the acid hydrate form by appropriate crystallization methods.
Alternative Synthetic Route via Reduction and Oxidation (Research Findings)
A laboratory-scale method reported involves:
- Starting from N,N-dimethyl naphthalene-2-sulfonamide, reduction using Red-Al (a reducing agent) in tetrahydrofuran (THF) at 40 °C for 22 hours.
- After workup, the product is treated with hexamethylphosphoric triamide and potassium hydroxide under oxygen atmosphere at 80 °C for 10 hours.
- This yields potassium salt of naphthalene-2-sulfonic acid, which upon ion exchange yields the acid form.
This method is more specialized and used in research contexts rather than industrial production.
Summary Table of Key Process Parameters
Step | Conditions | Purpose/Outcome |
---|---|---|
Sulfonation | Naphthalene + 96–98% H2SO4, 160–166 °C, 2 h | Formation of naphthalene sulfonic acid mixture |
Hydrolysis of α-isomer | Heat to 140–150 °C, add small NaOH amount | Remove α-naphthalenesulfonic acid by hydrolysis |
Vacuum Concentration | 25–100 mbar, 70–90 °C, reduce water <15% wt. | Concentrate solution for isomerization |
Thermal Isomerization | 150–200 °C (preferably 170–190 °C), normal/reduced pressure | Convert isomers to naphthalene-2-sulfonic acid |
Neutralization & Isolation | Add 33% NaOH, cool, filter | Precipitate and isolate naphthalene-2-sulfonic acid |
Alternative lab synthesis | Red-Al reduction, oxidation with KOH/O2, 40–80 °C | Research scale synthesis of potassium salt form |
Research and Industrial Significance
- The described vacuum concentration and thermal isomerization process is patented and represents an economical, scalable industrial method for producing naphthalene-2-sulfonic acid with high purity.
- Control of temperature, pressure, and water content is critical to optimize yield and selectivity.
- The process also allows the production of related disulfonic acids by extending the thermal treatment.
- The by-product removal and isomerization steps are essential to minimize impurities and maximize the desired isomer content.
Chemical Reactions Analysis
Naphthalene-2-sulfonic acid hydrate undergoes various chemical reactions, including:
Fusion with Sodium Hydroxide: This reaction, followed by acidification, produces 2-naphthol.
Condensation with Formaldehyde: This reaction forms polymeric sulfonic acids.
Formation of Disulfonic and Trisulfonic Acids: It acts as an intermediate in the formation of 2,6-, 2,7-, and 1,6-naphthalene disulfonic acids, as well as 1,3,6-naphthalenetrisulfonic acid.
Scientific Research Applications
Dye Production
Naphthalene-2-sulfonic acid hydrate is primarily used in the synthesis of dyes. It serves as a precursor in the production of various aminonaphthalenesulfonic acids, which are critical for dye manufacturing. The compound undergoes nitration to form intermediates that are further processed into high-performance dyes.
Case Study: Dye Synthesis
In a study on the synthesis of azo dyes, naphthalene-2-sulfonic acid was employed as a coupling agent. The resulting dyes exhibited excellent lightfastness and washfastness properties, making them suitable for textile applications .
Pharmaceutical Applications
This compound is also utilized in pharmaceutical formulations. It acts as an intermediate in the synthesis of various therapeutic agents.
Example: Synthesis of Antimicrobial Agents
Research has demonstrated that derivatives of naphthalene-2-sulfonic acid can be synthesized to produce antimicrobial compounds. These compounds have shown efficacy against a range of bacterial strains, highlighting the compound's potential in drug development .
Chemical Synthesis
The compound plays a significant role in organic synthesis, particularly in the production of other sulfonic acids and naphthol derivatives.
Reaction Pathways
- Formation of 2-Naphthol : Fusion with sodium hydroxide followed by acidification yields 2-naphthol, a valuable compound in organic chemistry.
- Polymeric Sulfonic Acids : Naphthalene-2-sulfonic acid condenses with formaldehyde to produce polymeric sulfonic acids, which are used as surfactants and dispersants .
Analytical Chemistry
In analytical chemistry, this compound is used as a reagent for various analytical techniques, including chromatography.
Application in Chromatography
It is employed as a standard for calibrating chromatographic systems due to its well-defined chemical properties and stability under various conditions .
Mechanism of Action
The mechanism of action of naphthalene-2-sulfonic acid hydrate involves its interaction with various molecular targets and pathways. For example, it acts as a prothrombin inhibitor, affecting blood coagulation processes . The compound’s sulfonic acid group allows it to participate in various chemical reactions, influencing its biological and chemical activity.
Comparison with Similar Compounds
Key Properties
- Melting Point : 122–125°C (hydrate form)
- Density : 1.44 g/cm³
- Hazards : Corrosive; causes severe skin burns and eye damage (GHS Hazard Codes: H314, H335) .
Structural Isomers: Naphthalene-1-sulfonic Acid Hydrate
Naphthalene-1-sulfonic acid hydrate (CAS: 6036-48-2) is a positional isomer with the sulfonic acid group at the 1-position of the naphthalene ring. Despite identical molecular formulas (C₁₀H₈O₃S·xH₂O ), the structural difference significantly impacts reactivity and applications:
- Reactivity : The 1-position isomer is less sterically hindered, favoring electrophilic substitution reactions. In contrast, the 2-isomer’s sulfonic group creates steric effects that influence regioselectivity in synthesis .
- Applications : The 1-isomer is less commonly used in surfactants but finds niche roles in dye intermediates .
Sodium Salts: Sodium Naphthalene-2-sulfonate
Sodium naphthalene-2-sulfonate (CAS: 532-02-5) is the sodium salt derivative with enhanced water solubility and reduced corrosivity:
- Molecular Formula : C₁₀H₇O₃SNa .
- Applications : Widely used as a surfactant, concrete plasticizer, and dye intermediate .
- Safety: Classified as non-hazardous under standard handling conditions, unlike the corrosive hydrate form .
Polymerized Derivatives: β-Naphthalene Sulfonic Acid Formaldehyde Condensates
These are polymeric derivatives formed by condensing naphthalene sulfonic acid with formaldehyde. Key differences include:
- Structure : Oligomeric/polymeric chains with multiple sulfonic acid groups .
- Functionality : Superior dispersant properties in coal-water slurries and concrete admixtures due to enhanced charge density .
- Molecular Weight: Ranges from 1,000–3,000 g/mol, compared to 208.23 g/mol for the monomeric hydrate .
Azo Derivatives: Diazenyl Naphthalene Sulfonic Acids
Compounds like 3-hydroxy-4-((1-hydroxynaphthalen-2-yl)diazenyl)naphthalene-1-sulfonic acid (CAS: Not specified) feature azo (-N=N-) linkages, enabling applications in dyes and analytical reagents:
- Reactivity : Azo groups undergo redox reactions, unlike the sulfonic acid hydrate .
- Applications : Textile dyes, pH indicators, and metal chelators .
Research Findings and Data Contradictions
- CAS Number Discrepancy : Some sources cite CAS 6036-00-6 for the hydrate , but authoritative databases (e.g., Thermo Scientific) confirm 76530-12-6 . This may reflect differences in hydration states or reporting errors.
- Hazard Classification: While most sources classify the hydrate as corrosive , one study labels it "non-hazardous" —likely due to regional regulatory variations.
Biological Activity
Naphthalene-2-sulfonic acid hydrate (CAS Number: 6036-00-6) is an organic compound with a significant role in various biological and chemical processes. This article explores its biological activity, mechanisms of action, and relevant research findings.
This compound has the molecular formula and a molecular weight of approximately 208.23 g/mol. It is a colorless, water-soluble solid that exists in both mono- and trihydrate forms. The sulfonic acid group is positioned at the 2-position of the naphthalene ring, distinguishing it from other sulfonic acids derived from naphthalene, such as naphthalene-1-sulfonic acid.
This compound exhibits several biological activities through its interaction with specific proteins and biochemical pathways:
- Target Proteins : It primarily interacts with Prothrombin and Trypsin-1 , which are crucial for blood coagulation and protein digestion, respectively.
- Biochemical Pathways : The compound is involved in the synthesis of dyes and other intermediates, affecting various metabolic pathways in organisms. Its interaction with proteins can alter their functional dynamics, potentially impacting physiological processes.
Cellular Interactions
This compound has been shown to affect cellular processes through fluorescence quenching when interacting with colloidal silver. This interaction involves photoinduced electron transfer, which can influence cellular signaling pathways and responses to stimuli.
Toxicity and Safety
While this compound has beneficial applications, it also poses certain health risks:
- Skin and Eye Irritation : The compound can cause severe burns upon contact with skin or eyes. Ingesting or inhaling the substance may lead to gastrointestinal or respiratory tract burns .
- Handling Precautions : Proper safety measures must be taken when handling this compound to mitigate exposure risks .
Case Studies and Research Findings
Numerous studies have investigated the biological activity of this compound:
- Dye Production : Research has demonstrated its effectiveness as an intermediate in synthesizing various dyes, showcasing its industrial relevance.
- Biochemical Assays : The compound is frequently used in biochemical assays due to its ability to interact with biological molecules, facilitating studies on enzyme kinetics and protein interactions .
- Environmental Impact : Studies have explored its role in environmental chemistry, particularly regarding its degradation products and their effects on aquatic systems .
Comparative Analysis
To understand the unique properties of this compound, it is essential to compare it with similar compounds:
Compound | Molecular Formula | Key Characteristics |
---|---|---|
Naphthalene-1-sulfonic acid | C₁₀H₇SO₃H | Sulfonic group at 1-position; used in dye synthesis |
2,6-Naphthalene disulfonic acid | C₁₀H₆O₆S₂ | Two sulfonic groups; higher solubility |
1,3,6-Naphthalene trisulfonic acid | C₁₀H₅O₇S₃ | Three sulfonic groups; used in specialized applications |
Q & A
Basic Research Questions
Q. What are the recommended storage and handling protocols for Naphthalene-2-sulfonic acid hydrate to ensure stability?
- Methodological Answer : Store the compound at ambient temperatures in a dry, inert atmosphere (e.g., under argon) due to its hygroscopic nature . Avoid contact with oxidizing agents, as incompatibility may lead to hazardous reactions . Use airtight containers to prevent moisture absorption and degradation. Personal protective equipment (PPE), including nitrile gloves, safety goggles, and lab coats, is mandatory during handling to mitigate risks of skin burns and eye damage .
Q. How can researchers assess the purity of this compound in laboratory settings?
- Methodological Answer : High-performance liquid chromatography (HPLC) is the standard method, with purity thresholds typically >95% . For initial screening, compare observed melting points (e.g., 122–125°C) with literature values to detect impurities . Additionally, nuclear magnetic resonance (NMR) spectroscopy can confirm structural integrity by analyzing proton environments and sulfonic acid group signals .
Q. What safety precautions are critical when working with this compound?
- Methodological Answer : Implement engineering controls (e.g., fume hoods) to minimize inhalation of dust or aerosols . In case of skin contact, immediately rinse with soap and water for 15 minutes; for eye exposure, flush with water and seek medical attention . Emergency protocols should include access to safety data sheets (SDS) and neutralization agents for spills (e.g., sodium bicarbonate for acid neutralization) .
Advanced Research Questions
Q. How can computational methods predict the electronic properties and reactivity of this compound?
- Methodological Answer : Density functional theory (DFT) at the B3LYP/6-311++G(d,2p) level optimizes molecular geometry and calculates frontier molecular orbitals (FMOs) to predict reactivity . Software like Multiwfn enables topological analysis of electron density (e.g., Laplacian values at bond critical points) to identify acidic sites on the sulfonic group . These methods also estimate pKa values, critical for understanding protonation states in aqueous solutions .
Q. How can contradictions between experimental and computational FTIR spectra be resolved?
- Methodological Answer : Experimental FTIR spectra (recorded via KBr pellet method, 400–4000 cm⁻¹) may show discrepancies due to hydration effects or crystal packing . To reconcile with computed spectra, include explicit solvent molecules in simulations or apply scaling factors to vibrational frequencies. For example, the sulfonate S=O stretching modes (~1180 cm⁻¹) should be compared with DFT-calculated frequencies, adjusting basis sets (e.g., 6-31+G*) for accuracy .
Q. What analytical techniques are suitable for characterizing intermolecular interactions of this compound in biological systems?
- Methodological Answer : Use AutoDock Vina for molecular docking to predict binding affinities with proteins, leveraging the compound’s sulfonic acid group for polar interactions . Pair this with molecular dynamics (MD) simulations to assess stability in binding pockets. Experimentally, isothermal titration calorimetry (ITC) quantifies thermodynamic parameters (ΔG, ΔH) of interactions, while fluorescence quenching assays detect binding to biomolecules like serum albumin .
Q. Data Contradiction and Validation
Q. How should researchers address discrepancies in reported CAS numbers (e.g., 76530-12-6 vs. 6036-00-6)?
- Methodological Answer : Cross-reference analytical data (e.g., NMR, FTIR) with certified reference materials to confirm identity . Variations in CAS numbers may arise from differences in hydration states (e.g., monohydrate vs. anhydrous forms) or supplier-specific nomenclature. Validate purity and structure via orthogonal methods, such as mass spectrometry (exact mass: 208.019 g/mol) and X-ray crystallography for unambiguous confirmation .
Q. What strategies mitigate inconsistencies in solubility data across studies?
- Methodological Answer : Solubility in water is influenced by hydration state and pH. Standardize experimental conditions (e.g., 25°C, deionized water) and report detailed protocols. For hydrophobic matrices (e.g., organic solvents), use sonication or co-solvents (e.g., DMSO) to enhance dissolution, and validate solubility via UV-Vis spectroscopy at λmax .
Properties
IUPAC Name |
naphthalene-2-sulfonic acid;hydrate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8O3S.H2O/c11-14(12,13)10-6-5-8-3-1-2-4-9(8)7-10;/h1-7H,(H,11,12,13);1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKGOFWIZZIYCOS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)S(=O)(=O)O.O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80608124 | |
Record name | Naphthalene-2-sulfonic acid--water (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80608124 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6036-00-6 | |
Record name | Naphthalene-2-sulfonic acid--water (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80608124 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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